

Technical Guide: (Rac)-H-Thr-OMe Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Rac)-H-Thr-OMe hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(Rac)-H-Thr-OMe hydrochloride** (racemic threonine methyl ester hydrochloride), a key building block in synthetic organic chemistry and drug discovery. This document outlines its chemical properties, synthesis, and known applications, with a focus on data relevant to research and development.

Chemical and Physical Properties

(Rac)-H-Thr-OMe hydrochloride is the racemic mixture of the methyl ester of the essential amino acid threonine, presented as a hydrochloride salt. Its structure combines the functionalities of an amino acid, an ester, and a secondary alcohol, making it a versatile intermediate in the synthesis of more complex molecules, particularly peptides and their analogs.

Property	Value	Source
CAS Number	2170123-34-7	[1]
Molecular Formula	C ₅ H ₁₂ ClNO ₃	[1]
Molecular Weight	169.61 g/mol	[1]
Appearance	White to light yellow solid	[2]
Purity	≥95%	[1]
Storage Conditions	4°C, sealed storage, away from moisture	[1]
Solubility	Soluble in DMSO	[2]
SMILES	<chem>NC(C(O)C)C(OC)=O.Cl</chem>	[1]
Topological Polar Surface Area (TPSA)	72.55 Å ²	[1]
logP	-0.7107	[1]
Hydrogen Bond Acceptors	4	[1]
Hydrogen Bond Donors	2	[1]
Rotatable Bonds	2	[1]

Experimental Protocols

The synthesis of amino acid methyl ester hydrochlorides can be achieved through several established methods. Below are two common protocols adaptable for the preparation of **(Rac)-H-Thr-OMe hydrochloride**.

Synthesis via Thionyl Chloride in Methanol

This method is a classic approach for the esterification of amino acids. The following protocol is adapted from a procedure for the synthesis of D(+)-threonine methyl ester hydrochloride and can be applied to racemic threonine.[3]

Materials:

- (Rac)-Threonine
- Anhydrous Methanol
- Thionyl Chloride (SOCl_2)
- Saturated aqueous Sodium Bicarbonate (NaHCO_3) solution
- Benzyl Chloroformate
- Ether
- Anhydrous Magnesium Sulfate (MgSO_4)
- Ethyl Acetate
- Hexane

Procedure:

- Cool 150 mL of anhydrous methanol to -10°C in a suitable reaction vessel.
- Slowly add 39.0 mL (0.542 mole) of thionyl chloride dropwise to the stirred methanol, maintaining the temperature at -10°C .
- Add 17.85 g (0.15 mole) of (Rac)-threonine to the reaction mixture.
- Allow the reaction to warm to room temperature (approximately 22°C) and stir for 16 hours.
- Remove the solvent and excess thionyl chloride in vacuo to obtain crude **(Rac)-H-Thr-OMe hydrochloride**.
- Dissolve the crude product in 375 mL of saturated aqueous sodium bicarbonate solution.
- While stirring vigorously at room temperature, add 25.0 mL (0.18 mole) of benzyl chloroformate dropwise over 5 minutes for N-protection (this step is for a subsequent reaction in the source and may be omitted if only the hydrochloride salt is desired).
- The product will separate as an oil which may crystallize over time.

- Extract the product into ether.
- Dry the ether extract over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the N-protected product.
- For purification, recrystallize from an ethyl acetate/hexane mixture.

Synthesis via Trimethylchlorosilane (TMSCl) in Methanol

This method offers a milder and more convenient alternative to the thionyl chloride method for preparing amino acid methyl ester hydrochlorides.^{[4][5]}

Materials:

- (Rac)-Threonine
- Anhydrous Methanol
- Trimethylchlorosilane (TMSCl)

Procedure:

- In a round bottom flask, suspend 0.1 mol of (Rac)-threonine in 100 mL of anhydrous methanol.
- Slowly add 0.2 mol of freshly distilled trimethylchlorosilane to the suspension with stirring.
- Continue stirring the resulting solution or suspension at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion of the reaction, concentrate the reaction mixture on a rotary evaporator to yield the solid **(Rac)-H-Thr-OMe hydrochloride**.

Applications in Research and Development

(Rac)-H-Thr-OMe hydrochloride serves as a versatile building block in organic synthesis, particularly in the field of peptide chemistry and drug discovery.

Peptide Synthesis

The primary application of threonine methyl ester hydrochloride is as a starting material in peptide synthesis. The methyl ester protects the carboxylic acid functionality of threonine, while the amino group is available for coupling with an N-protected amino acid. An example of its use in a peptide coupling reaction involves the synthesis of a thiopeptide derivative, AJ-024. In this synthesis, L-threonine methyl ester hydrochloride is coupled with another molecule using EDCI and HOBt as coupling agents in the presence of triethylamine.^[6] This highlights its role in the stepwise construction of complex peptide chains.

Synthesis of Chiral Molecules

While the racemic form is used to introduce a threonine-like structure without conferring specific chirality, the individual enantiomers are valuable in stereoselective synthesis. Racemic threonine can also be prepared from crotonic acid.^[7]

Biological Context: Threonine Metabolism

While specific signaling pathways involving **(Rac)-H-Thr-OMe hydrochloride** are not well-documented, understanding the metabolism of its parent amino acid, threonine, provides a biological context for its potential roles or the roles of its derivatives. Threonine is an essential amino acid, and its metabolism is crucial for various physiological processes.^{[8][9]}

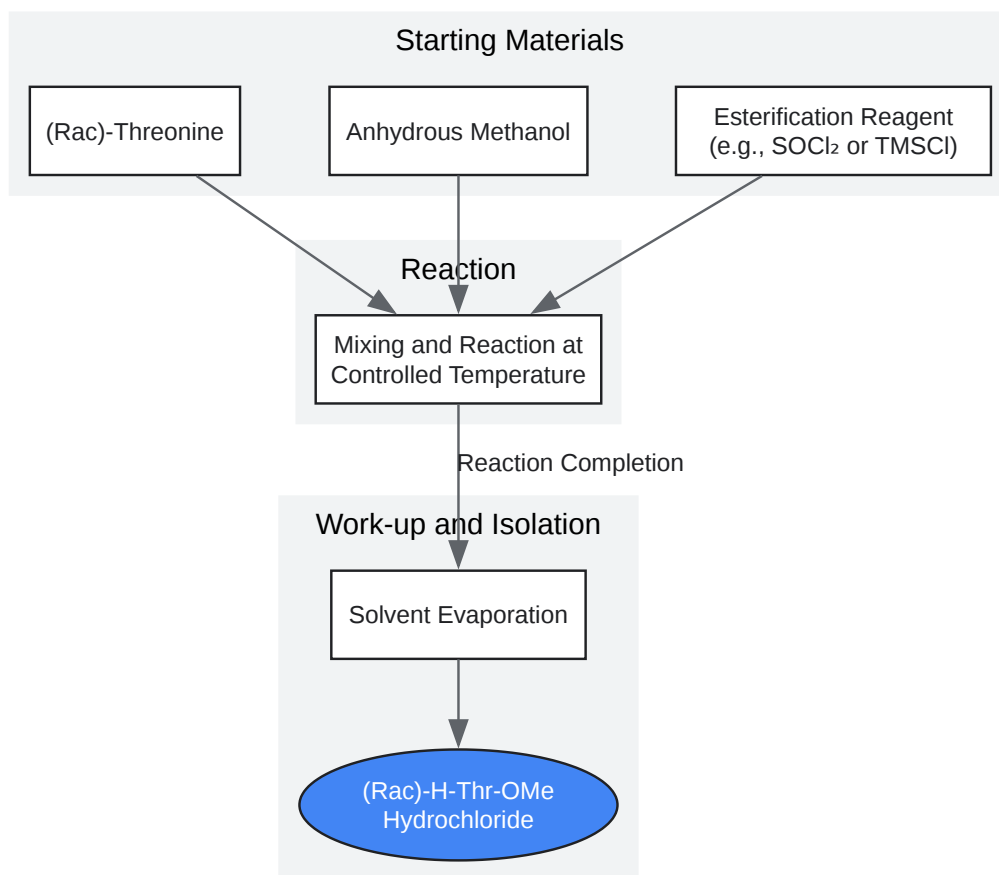
Threonine can be metabolized through several pathways, with the primary one in many animals being its conversion to pyruvate via threonine dehydrogenase.^[7] In humans, where the gene for this enzyme is inactive, threonine is converted to α -ketobutyrate.^[7] Threonine also serves as a precursor for the synthesis of other amino acids, such as glycine, and plays a role in one-carbon metabolism. Furthermore, the hydroxyl group of threonine residues in proteins is a key site for post-translational modifications like phosphorylation and glycosylation, which are critical for regulating protein function and signaling.

Visualizations

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of amino acid methyl ester hydrochlorides, applicable to **(Rac)-H-Thr-OMe hydrochloride**.

General Workflow for Amino Acid Methyl Ester Hydrochloride Synthesis

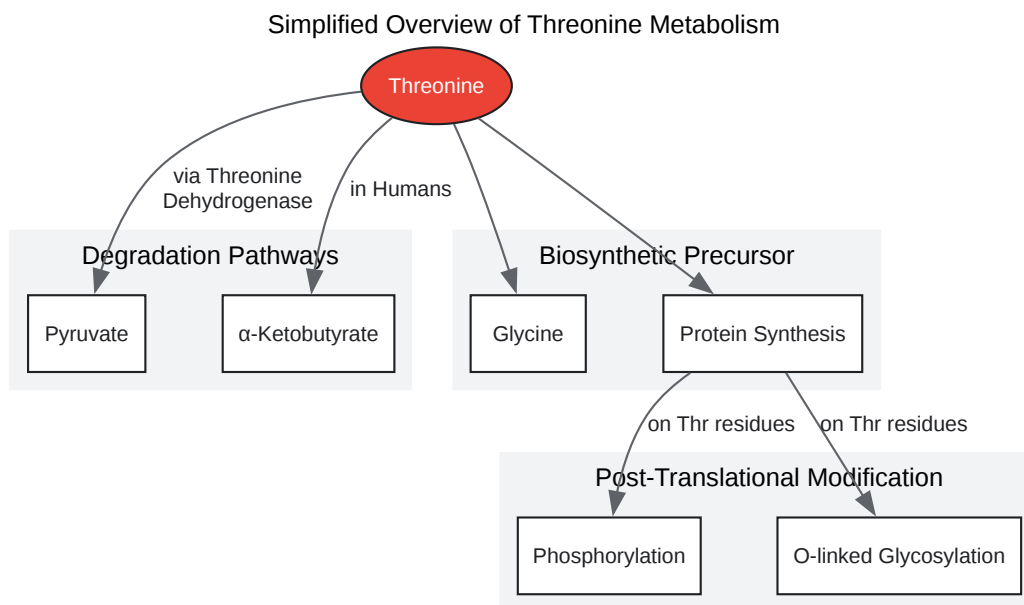


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Caption: General synthesis workflow for **(Rac)-H-Thr-OMe hydrochloride**.

Overview of Threonine Metabolism

This diagram provides a simplified overview of the key metabolic fates of threonine.



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Caption: Simplified metabolic pathways of the amino acid threonine.

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- To cite this document: BenchChem. [Technical Guide: (Rac)-H-Thr-OMe Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b554946#rac-h-thr-ome-hydrochloride-cas-number]

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